5'-O-DMT-PAC-dA

Oligonucleotide synthesis Base deprotection kinetics Phosphoramidite chemistry

5′-O-DMT-PAC-dA is the essential dA building block for oligonucleotide synthesis requiring UltraMILD deprotection. Unlike standard Bz-dA, which demands concentrated NH₄OH at 55°C for ~16 hours and destroys cyanine dyes, biotin labels, and base-labile modifications, the PAC protecting group is cleaved in ≤4 hours at room temperature (0.05M K₂CO₃/MeOH). This preserves sensitive functionalities, eliminates a heating step, and increases throughput—making it the mandatory choice for dye-labeled, modified-base, and long oligonucleotide workflows. Procure with confidence for core facilities and manufacturing where turnaround speed and product integrity are critical.

Molecular Formula C39H37N5O7
Molecular Weight 687.7 g/mol
CAS No. 110522-82-2
Cat. No. B034902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-PAC-dA
CAS110522-82-2
Molecular FormulaC39H37N5O7
Molecular Weight687.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O
InChIInChI=1S/C39H37N5O7/c1-47-29-17-13-27(14-18-29)39(26-9-5-3-6-10-26,28-15-19-30(48-2)20-16-28)50-22-33-32(45)21-35(51-33)44-25-42-36-37(40-24-41-38(36)44)43-34(46)23-49-31-11-7-4-8-12-31/h3-20,24-25,32-33,35,45H,21-23H2,1-2H3,(H,40,41,43,46)/t32-,33+,35+/m0/s1
InChIKeyJDJUQANHKJNEFT-VUHKNJSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′-O-DMT-PAC-dA CAS 110522-82-2: Key Protected Nucleoside Building Block for Oligonucleotide Synthesis


5′-O-DMT-PAC-dA (CAS 110522-82-2) is a protected 2′-deoxyadenosine building block used as a precursor for the preparation of 3′-phosphoramidite monomers in solid-phase oligonucleotide synthesis . The compound features a 5′-O-(4,4′-dimethoxytrityl) (DMT) group for controlled, acid-labile 5′-hydroxyl protection and an N6-phenoxyacetyl (PAC) group on the adenine exocyclic amine . The PAC protection strategy, introduced by Schulhof et al. (1987), was specifically developed to enable the synthesis of oligonucleotides containing base-labile modifications that cannot survive standard concentrated ammonium hydroxide deprotection conditions [1].

Why 5′-O-DMT-PAC-dA Cannot Be Replaced by Standard Benzoyl-Protected dA in Sensitive Oligonucleotide Synthesis


5′-O-DMT-PAC-dA occupies a distinct procurement category because it enables oligonucleotide synthesis under UltraMILD deprotection conditions that are incompatible with conventional N6-benzoyl-dA (Bz-dA) [1]. Standard Bz-dA requires concentrated ammonium hydroxide (28-33%) at 55°C for approximately 16 hours to remove the benzoyl group [2]. These harsh, prolonged alkaline conditions irreversibly degrade many valuable modifications, including fluorescent dyes (cyanine, TAMRA), biotin labels, and base-labile modified nucleosides . The PAC group on 5′-O-DMT-PAC-dA is specifically engineered to cleave under mild conditions—either room temperature ammonium hydroxide or 0.05M potassium carbonate in methanol—thereby preserving sensitive functionalities that would otherwise be destroyed during standard deprotection . Procuring Bz-dA for applications requiring UltraMILD deprotection is functionally equivalent to procuring a compound that will render the final oligonucleotide product unusable.

5′-O-DMT-PAC-dA: Quantitative Evidence of Differentiation Versus Standard N6-Benzoyl-dA


Deprotection Time: 5′-O-DMT-PAC-dA Reduces Oligonucleotide Processing from 16 Hours to Under 4 Hours

In a head-to-head comparative study, N6-phenoxyacetyl-deoxyadenosine (PAC-dA) achieved complete deblocking in less than 4 hours in 29% ammonia at room temperature, whereas the classic N6-benzoyl protecting group required approximately 16 hours in concentrated ammonium hydroxide at 55°C [1]. Commercial UltraMILD protocols further reduce this: cleavage and deprotection with 0.05M potassium carbonate in methanol at room temperature completes in 4 hours, or alternatively in 2 hours with ammonium hydroxide at room temperature [2].

Oligonucleotide synthesis Base deprotection kinetics Phosphoramidite chemistry

Acid Stability: 5′-O-DMT-PAC-dA Demonstrates Superior Resistance to Depurination During Detritylation

In the foundational comparative study establishing PAC protection, the stability of N6-phenoxyacetyl-deoxyadenosine versus depurination in acidic conditions (specifically the dichloroacetic acid or trichloroacetic acid conditions used in the detritylation step of each synthesis cycle) was favorably compared with that of the classic N6-benzoyl protected adenine [1]. Depurination during synthesis leads to truncated sequences and reduced full-length product yield; the PAC group's enhanced acid stability during repeated detritylation cycles reduces this loss pathway.

Depurination resistance Acid stability Oligonucleotide yield

Compatibility with Sensitive Modifications: 5′-O-DMT-PAC-dA Enables Synthesis of Oligonucleotides Inaccessible to Bz-dA

The PAC protecting group was specifically developed because many modifiers and labels used in oligonucleotide synthesis cannot withstand the prolonged exposure to strongly alkaline conditions required for Bz-dA deprotection . Sensitive labels such as cyanine dyes (Cy3, Cy5) and rhodamine (TAMRA) degrade under standard ammonium hydroxide heating; PAC-dA enables these modifications to survive synthesis and purification intact [1]. Additionally, the Schulhof study explicitly demonstrated that PAC protection allows the preparation of modified DNA containing alkali-labile bases such as saturated pyrimidines—a class of modifications that would be destroyed by standard Bz deprotection conditions [2].

Modified oligonucleotides Fluorescent probes Base-labile modifications

5′-O-DMT-PAC-dA: Recommended Procurement Scenarios Based on Quantitative Evidence


Synthesis of Fluorescently Labeled Oligonucleotide Probes (Cy3, Cy5, TAMRA, FAM)

When synthesizing oligonucleotides conjugated to cyanine or rhodamine dyes, 5′-O-DMT-PAC-dA is the required dA building block. Standard Bz-dA deprotection (concentrated NH₄OH, 55°C, ~16 hours) degrades these dyes, rendering the labeled oligo unusable . The UltraMILD deprotection conditions enabled by PAC-dA (0.05M K₂CO₃/MeOH, 4 hours at room temperature) preserve dye fluorescence and structural integrity . This scenario directly follows from the compatibility evidence in Section 3, Evidence Item 3.

Synthesis of Oligonucleotides Containing Base-Labile or Chemically Sensitive Modifications

For oligonucleotides incorporating alkali-labile bases (e.g., saturated pyrimidines, modified nucleosides with hydrolytically sensitive functional groups) or other base-sensitive modifications, 5′-O-DMT-PAC-dA is essential [1]. Bz-dA deprotection conditions destroy these modifications; PAC-dA deprotection at room temperature in <4 hours preserves the desired chemical structure [2]. This directly leverages the deprotection kinetics and mild condition evidence presented in Section 3, Evidence Item 1.

High-Throughput Oligonucleotide Synthesis Requiring Rapid Turnaround

In core facilities and manufacturing settings where instrument time and turnaround speed are critical metrics, the 12+ hour reduction in deprotection time (≤4 hours for PAC-dA vs. ~16 hours for Bz-dA) significantly increases throughput [3]. Elimination of the heating step also simplifies automation and reduces energy costs. This scenario derives from the deprotection time quantitative evidence in Section 3, Evidence Item 1.

Synthesis of Long Oligonucleotides (>40-mers) with High Yield Requirements

For long oligonucleotide synthesis, cumulative coupling efficiency is paramount. The favorable acid stability of PAC-dA versus depurination during repeated detritylation cycles reduces truncated sequence formation and improves full-length product yield [4]. This scenario is directly supported by the acid stability comparative evidence in Section 3, Evidence Item 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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